molecular formula C13H19N5O B5100872 3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole

3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole

Cat. No.: B5100872
M. Wt: 261.32 g/mol
InChI Key: JFWFMKHZTBJUIW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of cyclohexyl, triazolyl, and oxadiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-2-5-11(6-3-1)13-16-12(19-17-13)7-4-8-18-10-14-9-15-18/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFMKHZTBJUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a suitable carboxylic acid derivative, followed by cyclization with hydrazine, can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole is unique due to its combination of cyclohexyl, triazolyl, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

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